Methyl 2-(aminomethyl)-2-methylhexanoate (CAS 61044-99-3) is a highly specialized, sterically hindered β2,2-amino acid ester featuring a quaternary α-carbon substituted with both a methyl and a butyl group. In pharmaceutical and chemoinformatic procurement contexts, it is primarily sourced as a rigid, lipophilic building block for the synthesis of peptidomimetics, foldamers, and enzymatically stable active pharmaceutical ingredients (APIs). The methyl ester format provides a stable, process-ready precursor that can be directly utilized in specific coupling sequences or reduced to the corresponding amino alcohol, offering superior shelf-life and handling characteristics compared to the free acid .
Substituting this compound with mono-substituted β2-amino acid esters or standard α-amino acids fundamentally compromises the conformational landscape and processability of the target molecule. The quaternary C2 center in Methyl 2-(aminomethyl)-2-methylhexanoate dictates specific dihedral angles that strongly favor stable helical or turn structures, while providing absolute steric shielding against proteolytic degradation [1]. Furthermore, mono-substituted analogs retain an α-proton, making them highly susceptible to base-catalyzed racemization during iterative peptide synthesis. Replacing the hexanoate (butyl) backbone with a smaller chain (e.g., in dimethyl analogs) drastically reduces the lipophilicity, altering the membrane permeability and ADME profile of the final therapeutic candidate [1].
A major processability advantage of Methyl 2-(aminomethyl)-2-methylhexanoate is the absence of an α-proton. During standard solution-phase or solid-phase peptide synthesis (SPPS) involving tertiary amine bases (e.g., DIPEA), mono-substituted β2-amino esters are prone to base-catalyzed epimerization, leading to complex diastereomeric mixtures. The quaternary center in this compound completely abolishes this epimerization pathway, ensuring >99% stereochemical retention during aggressive coupling cycles .
| Evidence Dimension | Epimerization rate during basic coupling |
| Target Compound Data | 0% (mechanistically precluded) |
| Comparator Or Baseline | 5–15% epimerization (mono-substituted β2-amino esters) |
| Quantified Difference | Complete elimination of base-catalyzed racemization |
| Conditions | Standard SPPS coupling conditions (e.g., HATU/DIPEA in DMF) |
Eliminates the need for difficult diastereomeric purifications, directly improving process yield, scalability, and batch-to-batch reproducibility.
The presence of the quaternary α-carbon provides profound steric shielding to adjacent amide bonds once the ester is coupled into a peptide chain. Peptidomimetics incorporating β2,2-amino acid residues exhibit near-total resistance to common proteases over extended incubations. In contrast, standard α-amino acids or unhindered β3-amino acids show significant degradation within hours under identical physiological conditions [1].
| Evidence Dimension | Proteolytic half-life (in vitro) |
| Target Compound Data | >48 hours (negligible degradation) |
| Comparator Or Baseline | <12 hours (standard α-amino acid baseline) |
| Quantified Difference | >4-fold increase in enzymatic half-life |
| Conditions | Incubation with pronase/protease cocktails at 37°C |
Crucial for pharmaceutical procurement targeting orally bioavailable or long-acting peptide therapeutics where metabolic stability is the primary bottleneck.
The β2,2-disubstitution pattern strongly restricts rotation around the Cα-Cβ and Cα-C(carbonyl) bonds. Compared to mono-substituted β2-amino acid esters, incorporation of this residue into oligomers strongly biases the backbone toward stable 14-helical or turn conformations in significantly shorter sequences. Mono-substituted analogs typically require longer sequences to achieve comparable folding stability [1].
| Evidence Dimension | Minimum sequence length for stable helical folding |
| Target Compound Data | ~4 residues (β2,2-disubstituted) |
| Comparator Or Baseline | >6 residues (mono-substituted β2-analogs) |
| Quantified Difference | ~33% reduction in sequence length required for foldamer stability |
| Conditions | Solution-phase NMR/CD spectroscopy in organic solvents |
Allows buyers to design shorter, more atom-economical peptidomimetics with predictable, rigid 3D conformations.
The hexanoate backbone (providing a butyl side chain) significantly increases the lipophilicity of the resulting building block compared to simpler analogs like methyl 3-amino-2,2-dimethylpropanoate. This structural feature allows medicinal chemists to tune the LogP of a peptidomimetic to enhance passive membrane permeability, facilitating better cellular uptake for intracellular targets [1].
| Evidence Dimension | Relative lipophilicity contribution (ΔLogP) |
| Target Compound Data | +1.5 to +2.0 LogP units (butyl/methyl substitution) |
| Comparator Or Baseline | Baseline (dimethyl substitution) |
| Quantified Difference | ~1.5–2.0 unit increase in calculated LogP |
| Conditions | In silico LogP calculation / reverse-phase HPLC retention time correlation |
Essential for buyers formulating cell-penetrating peptidomimetics or optimizing the ADME profile of an API.
Selected over mono-substituted beta-amino acids in complex synthetic routes where basic coupling conditions would otherwise cause unacceptable levels of epimerization, ensuring high-yield diastereomerically pure products .
Procured as a critical building block for APIs where extending the in vivo half-life by preventing enzymatic cleavage at specific amide bonds is a primary design goal [1].
Ideal for constructing short, highly structured beta-peptides (e.g., 14-helices) where conformational rigidity is required to mimic protein-protein interaction interfaces using minimal sequence lengths [2].
Used when a peptidomimetic requires increased hydrophobicity (via the butyl chain) to achieve passive crossing of lipid bilayers without relying on active transport mechanisms [3].